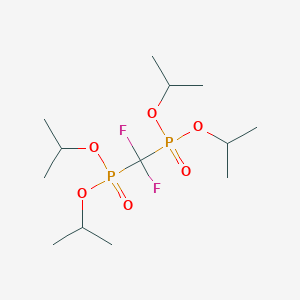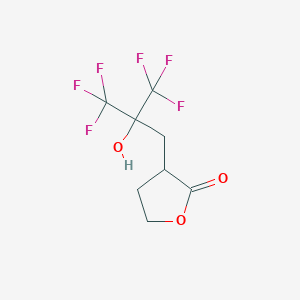
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone, also known as Furafylline, is a synthetic compound that belongs to the furanone family. It is widely used in scientific research for its potent inhibitory effect on cytochrome P450 enzymes.
Mécanisme D'action
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone inhibits CYP1A2 by binding to the heme iron in the active site of the enzyme. This prevents substrate binding and reduces the rate of metabolism. The inhibition is reversible and competitive with respect to the substrate.
Effets Biochimiques Et Physiologiques
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone has been shown to alter the metabolism of many drugs, including caffeine, theophylline, and tacrine. It can increase the plasma concentration and half-life of these drugs, leading to enhanced therapeutic effects or increased toxicity. Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone has also been shown to induce the expression of CYP1A2, which can lead to increased metabolism of other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is a valuable tool for drug discovery and toxicology research due to its potent inhibitory effect on CYP1A2. It can be used to investigate the metabolism and toxicity of many compounds, including drugs, toxins, and carcinogens. However, Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone has limitations in terms of its selectivity and specificity for CYP1A2. It can also have off-target effects on other cytochrome P450 enzymes and transporters.
Orientations Futures
There are several future directions for research on Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone. One area of interest is the development of more selective and specific inhibitors of CYP1A2. Another area is the investigation of the role of CYP1A2 in the metabolism and toxicity of environmental pollutants and dietary compounds. Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone can also be used to study the interplay between cytochrome P450 enzymes and drug transporters, which can affect drug disposition and efficacy. Overall, Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is a valuable tool for scientific research and has the potential to contribute to the development of new drugs and therapies.
Méthodes De Synthèse
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone can be synthesized by reacting 3,3,3-trifluoro-2-trifluoromethylpropene with 2,3-epoxy-4-hydroxybutyrate in the presence of a Lewis acid catalyst. The reaction yields a diastereomeric mixture of furanone products, which can be separated and purified using chromatography techniques.
Applications De Recherche Scientifique
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is widely used in scientific research as a potent inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is involved in the metabolism of many drugs, toxins, and carcinogens. By inhibiting CYP1A2, Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone can alter the pharmacokinetics and toxicity of these compounds, making it a valuable tool for drug discovery and toxicology research.
Propriétés
Numéro CAS |
101833-16-3 |
|---|---|
Nom du produit |
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone |
Formule moléculaire |
C8H8F6O3 |
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
3-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one |
InChI |
InChI=1S/C8H8F6O3/c9-7(10,11)6(16,8(12,13)14)3-4-1-2-17-5(4)15/h4,16H,1-3H2 |
Clé InChI |
TZPZWBIXKMCVEB-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1CC(C(F)(F)F)(C(F)(F)F)O |
SMILES canonique |
C1COC(=O)C1CC(C(F)(F)F)(C(F)(F)F)O |
Synonymes |
4,5-Dihydro-3-[2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl]-2(3H)-furanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



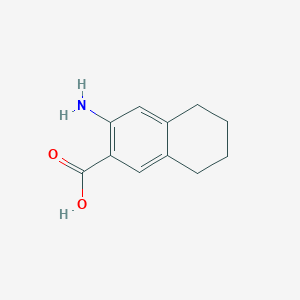
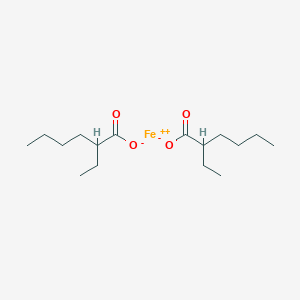
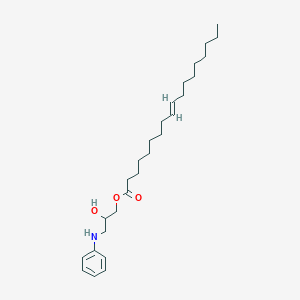
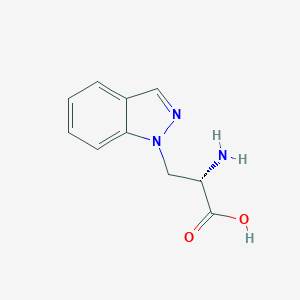
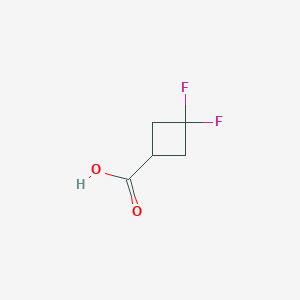
![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)
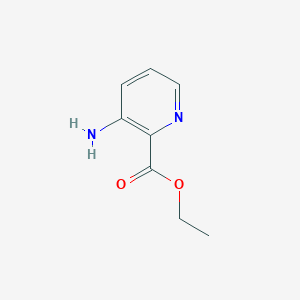
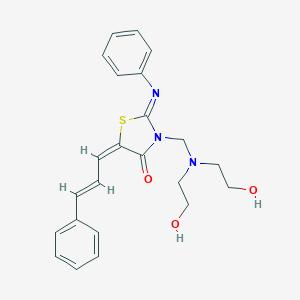
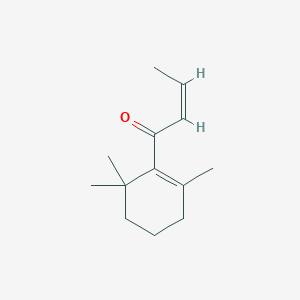
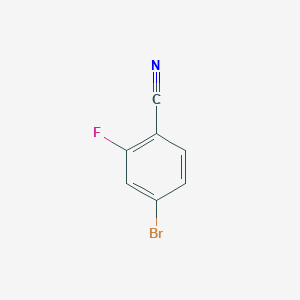

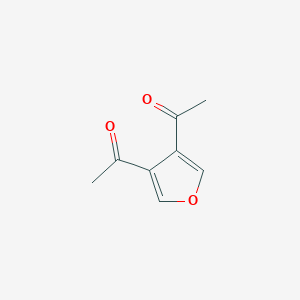
![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)
